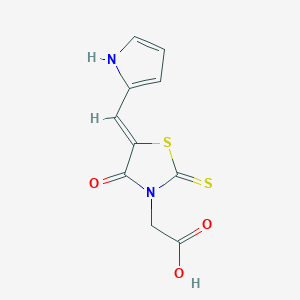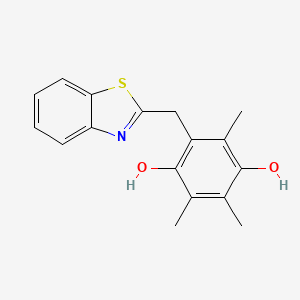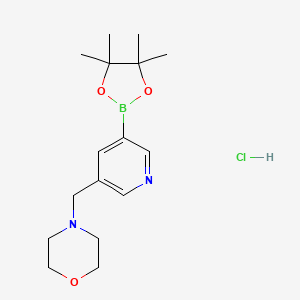
1-(2-methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Hydrogelation and Anion Tuning
- Hydrogelation Applications: A study by Lloyd and Steed (2011) discusses the formation of hydrogels from a related urea compound, highlighting the importance of anion identity in tuning the gels' physical properties. This research underlines the potential of urea derivatives in creating hydrogels with customizable mechanical properties, which can be critical for biomedical applications, such as tissue engineering and drug delivery systems. (Lloyd & Steed, 2011)
Antiproliferative Agents in Cancer Research
- Targeting P53 in Cancer: Bazin et al. (2016) identified a urea derivative displaying cytostatic activity against non-small cell lung cancer cell lines, emphasizing the compound's role in the reactivation of mutant p53. This discovery is pivotal for developing therapies targeting specific cancer cell lines with mutated p53, a common alteration in various cancers. (Bazin et al., 2016)
Synthesis of Heterocyclic Compounds
- Novel Synthesis Approaches: Research by Vicentini et al. (2000) provides insights into the synthesis of isoxazole and pyrazole derivatives, showcasing the versatility of urea derivatives in constructing complex heterocyclic frameworks. Such methodologies can be instrumental in generating new chemical entities for further pharmacological evaluation. (Vicentini et al., 2000)
Chemical Property Modification
- Modifying Chemical Properties: The study of Wigandia urens by Cao et al. (2003) illustrates the isolation of compounds with activity against the chemokine receptor CCR5. Although not directly mentioning the specific urea compound, this research highlights the broader context of modifying chemical properties to achieve desired biological activities, suggesting the potential of urea derivatives in medicinal chemistry. (Cao et al., 2003)
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Studies by Nassar et al. (2015) and others have explored the synthesis of various urea derivatives, assessing their antimicrobial activities. These efforts underscore the potential of such compounds in addressing microbial resistance, paving the way for new antibiotics and antifungal agents. (Nassar et al., 2015)
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-21-9-6-17-13(20)16-5-8-19-7-2-11(18-19)12-10-14-3-4-15-12/h2-4,7,10H,5-6,8-9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSRJGORWQNKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821022.png)



![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)
![N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2821033.png)
![4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2821034.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)
![2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride](/img/structure/B2821037.png)

![2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2821039.png)


![3-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2821044.png)